molecular formula C10H13N3O2 B1404167 (5-Aminopyridin-2-yl)(morpholino)methanone CAS No. 1180131-89-8

(5-Aminopyridin-2-yl)(morpholino)methanone

Cat. No. B1404167
M. Wt: 207.23 g/mol
InChI Key: WLTDBVJBSRJJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Aminopyridin-2-yl)(morpholino)methanone” is a chemical compound with the molecular formula C10H13N3O2 . It is used in the pharmaceutical industry and is in great demand as a synthon for pharmaceutical products .


Molecular Structure Analysis

The molecular structure of “(5-Aminopyridin-2-yl)(morpholino)methanone” consists of a pyridine ring attached to a morpholino group and a methanone group . The InChI code for this compound is 1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 .


Physical And Chemical Properties Analysis

“(5-Aminopyridin-2-yl)(morpholino)methanone” has a molecular weight of 207.23 g/mol . It is a solid substance at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

PET Imaging in Parkinson's Disease

(Wang, Gao, Xu, & Zheng, 2017) discussed the synthesis of a PET imaging agent for Parkinson's disease, highlighting the potential of compounds like (5-Aminopyridin-2-yl)(morpholino)methanone in neurodegenerative disease research.

Synthesis and Reaction Studies

A study by (Chumachenko, Shablykin, & Brovarets, 2014) focused on synthesizing certain morpholino-1,3-oxazole-4-carbonitriles, shedding light on the complex reactions involving compounds like (5-Aminopyridin-2-yl)(morpholino)methanone.

Antitumor Activity

Research on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone, a compound similar in structure to (5-Aminopyridin-2-yl)(morpholino)methanone, revealed distinct inhibition of cancer cell proliferation (Tang & Fu, 2018).

Molecular Structure and Synthesis

The study by (Bakare, John, Butcher, & Zalkow, 2005) explored the molecular structure of a related compound, providing insights into the chemical behavior of (5-Aminopyridin-2-yl)(morpholino)methanone-like molecules.

Acetylcholinesterase Inhibitors

Saeedi et al. (2019) researched arylisoxazole-phenylpiperazine derivatives, offering perspectives on potential applications of (5-Aminopyridin-2-yl)(morpholino)methanone in enzyme inhibition (Saeedi et al., 2019).

Pyridine Derivatives Synthesis

Purrello & Vullo (1974) studied the synthesis of aminopyridine derivatives, indirectly contributing to the understanding of (5-Aminopyridin-2-yl)(morpholino)methanone's synthetic pathways (Purrello & Vullo, 1974).

Intramolecular Rearrangement Studies

Jing et al. (2018) worked on the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones, showcasing the versatile reactions involving similar compounds (Jing et al., 2018).

Pharmaceutical Intermediate Synthesis

The practical synthesis of a chiral morpholine derivative by (Kopach et al., 2009) provides insights into the large-scale production of compounds structurally related to (5-Aminopyridin-2-yl)(morpholino)methanone.

Spectral and DFT Studies

Shahana & Yardily (2020) performed spectral characterization and DFT studies on a thiazol-5-yl)(thiophene-2-yl)methanone compound, enhancing our understanding of the electronic structure of related compounds (Shahana & Yardily, 2020).

Molecular Docking and Antiproliferative Activity

Research on the structure and antiproliferative activity of a piperidin-1-yl)(morpholino)methanone compound by (Prasad et al., 2018) may inform similar applications for (5-Aminopyridin-2-yl)(morpholino)methanone.

Safety And Hazards

The safety data sheet for “(5-Aminopyridin-2-yl)(morpholino)methanone” indicates that it is corrosive . Precautionary measures include avoiding contact with skin and eyes and seeking immediate medical attention in case of exposure .

Future Directions

Pyridinols and pyridinamines, which include “(5-Aminopyridin-2-yl)(morpholino)methanone”, are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products . Future research may focus on the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals and other industries .

properties

IUPAC Name

(5-aminopyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTDBVJBSRJJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Aminopyridin-2-yl)(morpholino)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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